D-glucosamine 6-sulfate sodium chloride
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Overview
Description
D-glucosamine 6-sulfate sodium chloride: is a compound that combines D-glucosamine, a naturally occurring amino sugar, with sulfate and sodium chloride. This compound is often used in the treatment of osteoarthritis and other joint-related conditions due to its potential to support cartilage health and reduce inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of D-glucosamine 6-sulfate sodium chloride typically involves the following steps:
Dissolution: D-glucosamine hydrochloride is dissolved in water.
Addition of Sodium Methylate: Sodium methylate is added to the solution at temperatures ranging from -40°C to 10°C.
Sulfuric Acid Addition: Sulfuric acid is slowly added to the mixture, maintaining the temperature between -25°C and 90°C.
Complexation Reaction: The mixture undergoes a complexation reaction to form D-glucosamine sulfate sodium chloride.
Filtration and Crystallization: The product is filtered and crystallized to obtain the final compound
Industrial Production Methods: Industrial production methods for this compound involve similar steps but are scaled up for mass production. The process includes the use of large reactors and precise control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: D-glucosamine 6-sulfate sodium chloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce glucosamine derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
Chemistry: D-glucosamine 6-sulfate sodium chloride is used as a precursor in the synthesis of various glucosamine derivatives. It is also used in studies involving the modification of polysaccharides .
Biology: In biological research, this compound is used to study the effects of glucosamine on cellular processes, including cell signaling and metabolism .
Medicine: this compound is widely used in the treatment of osteoarthritis and other joint disorders. It is believed to support cartilage health and reduce inflammation .
Industry: In the industrial sector, this compound is used in the production of dietary supplements and pharmaceuticals .
Mechanism of Action
D-glucosamine 6-sulfate sodium chloride exerts its effects by activating the ribozyme GlmS, which catalyzes the production of glucosamine-6-phosphate. This activation plays a crucial role in the biosynthesis of glycosaminoglycans, which are essential components of cartilage . The compound also interacts with various molecular targets and pathways involved in inflammation and cartilage metabolism .
Comparison with Similar Compounds
Glucosamine sulfate: Similar in structure but lacks the sodium chloride component.
Glucosamine hydrochloride: Contains hydrochloride instead of sulfate.
N-acetylglucosamine: An acetylated form of glucosamine.
Uniqueness: D-glucosamine 6-sulfate sodium chloride is unique due to its combination of sulfate and sodium chloride, which enhances its stability and bioavailability compared to other glucosamine derivatives .
Properties
IUPAC Name |
sodium;[(2R,3S,4R,5R)-5-amino-3,4,6-trihydroxyoxan-2-yl]methyl sulfate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO8S.ClH.Na/c7-3-5(9)4(8)2(15-6(3)10)1-14-16(11,12)13;;/h2-6,8-10H,1,7H2,(H,11,12,13);1H;/q;;+1/p-1/t2-,3-,4-,5-,6?;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRJDGITLHUTMC-QOJDFBNTSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)N)O)O)OS(=O)(=O)[O-].[Na+].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)N)O)O)OS(=O)(=O)[O-].[Na+].Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClNNaO8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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